(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone - 2034366-56-6

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone

Catalog Number: EVT-2783552
CAS Number: 2034366-56-6
Molecular Formula: C19H18N4O
Molecular Weight: 318.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

For example, tetrahydroisoquinolines, the central structural motif of this compound, are often found in pharmaceuticals and biologically active natural products. [] They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. [] This suggests that (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone, with its unique structure, might hold potential for similar applications.

Furthermore, the presence of pyrazole and pyridine rings in the molecule further strengthens its potential for biological activity. These heterocycles are well-known pharmacophores, frequently encountered in drug candidates due to their versatile binding properties and ability to modulate various biological targets. [, ]

Mifepristone

Compound Description: Mifepristone is a nonselective glucocorticoid receptor (GR) antagonist approved in the U.S. for treating selected patients with Cushing's syndrome. Despite its effectiveness, mifepristone's lack of selectivity for GR leads to unwanted side effects in some patients. []

Relevance: While mifepristone does not share direct structural similarities with (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone, its therapeutic application in Cushing's syndrome makes it relevant. The target compound, (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone, may represent a potential alternative with improved selectivity for GR and fewer side effects. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. Developed through optimization of a fused azadecalin series of selective GR antagonists, CORT125134 is currently undergoing evaluation in a Phase 2 clinical trial for Cushing's syndrome. []

Relevance: While structurally distinct from (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone, CORT125134 shares the therapeutic target of GR antagonism. This suggests that (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone, with potential GR selectivity, could be categorized within the same therapeutic class as CORT125134. []

Compound Description: CIQ is a positive allosteric modulator (PAM) that selectively targets GluN2C/GluN2D-containing NMDARs. It serves as a basis for developing new analogues with expanded activity towards other NMDAR subtypes. []

Relevance: The core structure of CIQ, specifically the 3,4-dihydroisoquinolin-2(1H)-yl)methanone moiety, closely resembles (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone. This structural similarity suggests that the target compound may also possess PAM activity at NMDARs, albeit potentially with different subunit selectivity profiles. []

(S)-EU1180-55 and (R)-EU1180-55

Compound Description: (S)-EU1180-55 and (R)-EU1180-55 are enantiomeric analogues derived from modifications to the tetrahydroisoquinoline scaffold of GluN2C/GluN2D-selective PAMs. They exhibit distinct subunit selectivity profiles, with (S)-EU1180-55 showing activity at NMDARs containing all subunits (GluN2A, GluN2B, GluN2C, GluN2D) and (R)-EU1180-55 primarily active at GluN2C- and GluN2D-containing NMDARs. []

Relevance: Similar to CIQ, the core tetrahydroisoquinoline structure of both enantiomers is closely related to (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone. This structural similarity suggests that the target compound may also act as a PAM at NMDARs, potentially exhibiting subunit selectivity. The development of these analogues highlights the possibility of modifying the target compound to achieve specific NMDAR subunit selectivity. []

EU1180-154

Compound Description: EU1180-154 is another analogue derived from the tetrahydroisoquinoline scaffold of GluN2C/GluN2D-selective PAMs. Like (S)-EU1180-55, it displays activity across all NMDAR subunits. []

Relevance: EU1180-154 shares the core tetrahydroisoquinoline structure with (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone, indicating a potential for shared pharmacological properties. The broad subunit activity of EU1180-154 suggests that modifications to the target compound could potentially lead to pan-NMDAR PAM activity. []

Properties

CAS Number

2034366-56-6

Product Name

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyridin-2-yl)methanone

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-pyridin-2-ylmethanone

Molecular Formula

C19H18N4O

Molecular Weight

318.38

InChI

InChI=1S/C19H18N4O/c1-22-11-15(10-21-22)17-13-23(12-14-6-2-3-7-16(14)17)19(24)18-8-4-5-9-20-18/h2-11,17H,12-13H2,1H3

InChI Key

RTZKYHRCASEDEC-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.